molecular formula C11H16ClNO3 B6147040 methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride CAS No. 208051-32-5

methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride

Cat. No. B6147040
CAS RN: 208051-32-5
M. Wt: 245.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride, also known as MPAH, is a chemical compound that has a wide range of applications in scientific research. MPAH is a white crystalline solid that is soluble in water and is widely used in biochemical, physiological, and pharmacological studies. MPAH has a wide range of uses in research, including as a substrate for enzyme assays, as an inhibitor of enzymes, and as a stabilizer for proteins and other molecules.

Scientific Research Applications

Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride has a wide range of applications in scientific research. It is commonly used as a substrate for enzyme assays, as an inhibitor of enzymes, and as a stabilizer for proteins and other molecules. It is also used in the study of enzyme kinetics, in the study of drug metabolism, and in the study of cell signaling pathways.

Mechanism of Action

Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride acts as a substrate for enzymes, which are proteins that catalyze chemical reactions. When methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride binds to an enzyme, it is converted into a product, which is then released from the enzyme. methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride can also act as an inhibitor of enzymes, meaning that it binds to an enzyme and prevents it from catalyzing a reaction.
Biochemical and Physiological Effects
methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, to modulate cell signaling pathways, and to stabilize proteins and other molecules. Additionally, methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and it can be used to study a wide range of biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is not very soluble in organic solvents, and it can be difficult to purify after synthesis. Additionally, its effects on enzymes can be difficult to predict, and it can be difficult to control the concentration of methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride in a solution.

Future Directions

Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride has a wide range of potential future applications in scientific research. It could be used to study the effects of drugs on the metabolism of proteins and other molecules, to study the effects of drugs on cell signaling pathways, and to study the effects of drugs on the immune system. Additionally, methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride could be used to study the effects of environmental toxins on the metabolism of proteins and other molecules, and to study the effects of environmental toxins on cell signaling pathways. Finally, methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride could be used to study the effects of drugs on the development of diseases, such as cancer and Alzheimer's disease.

Synthesis Methods

Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride can be synthesized in several different ways. The most common method involves the reaction of phenylacetic acid with an amine in the presence of hydrochloric acid. This reaction produces a salt, which is then purified by recrystallization. Other methods of synthesis include the reaction of phenylacetic acid with an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide, and the reaction of phenylacetic acid with an amine in the presence of a reducing agent, such as sodium borohydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Phenylacetic acid", "Ethyl acetoacetate", "Benzaldehyde", "Methylamine hydrochloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of phenylacetic acid and ethyl acetoacetate in the presence of sodium ethoxide to form ethyl (2-phenylacetyl)acetate.", "Step 2: Reduction of ethyl (2-phenylacetyl)acetate with sodium borohydride to form (S)-ethyl (2-phenylacetyl)hydroxybutanoate.", "Step 3: Condensation of (S)-ethyl (2-phenylacetyl)hydroxybutanoate with benzaldehyde in the presence of sodium ethoxide to form (S)-methyl (3S)-3-phenyl-2-hydroxy-4-phenylbutanoate.", "Step 4: Conversion of (S)-methyl (3S)-3-phenyl-2-hydroxy-4-phenylbutanoate to (S)-methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride by reacting with methylamine hydrochloride in ethanol.", "Step 5: Purification of the product by recrystallization from ethanol and drying under vacuum to obtain the final product." ] }

CAS RN

208051-32-5

Product Name

methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride

Molecular Formula

C11H16ClNO3

Molecular Weight

245.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.